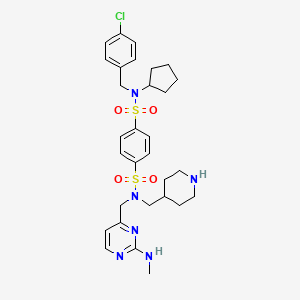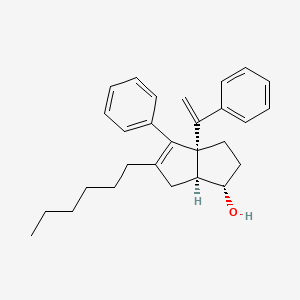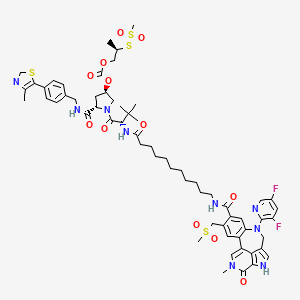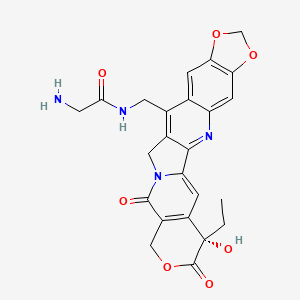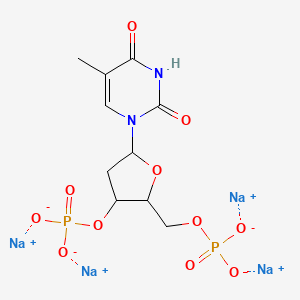![molecular formula C59H116Cl5N7O4 B10855384 N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MVL5 involves the preparation of a multivalent cationic headgroup and lipid. The headgroup, which bears five charges in its fully protonated state, is attached to an unsaturated double-chain hydrophobic moiety based on 3,4-dihydroxybenzoic acid . The synthetic scheme can be extended to produce cationic lipids with different charges, spacers, or lipid chain lengths .
Industrial Production Methods: Industrial production of MVL5 typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is synthesized on a gram scale, and the resulting product is purified to achieve a purity of over 99% . The final product is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: MVL5 primarily undergoes complexation reactions with DNA and siRNA to form cationic liposome-DNA (CL-DNA) or cationic liposome-siRNA (CL-siRNA) complexes . These complexes are used for gene delivery and silencing applications.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are the CL-DNA or CL-siRNA complexes, which are used for transfection into mammalian cells .
Scientific Research Applications
MVL5 has a wide range of scientific research applications, including:
Basic Research: MVL5 is employed in basic research to study the mechanisms of gene delivery and the interactions between cationic lipids and nucleic acids.
Industrial Applications: The compound is used in the development of nonviral vectors for gene delivery, which are preferred due to their ease of preparation, lack of immunogenicity, and ability to transport large DNA molecules.
Mechanism of Action
MVL5 exerts its effects by forming complexes with DNA or siRNA, which are then taken up by cells through endocytosis . The high charge density of the cationic lipid facilitates the binding to negatively charged nucleic acids, forming stable complexes . Once inside the cell, the complexes escape from the endosomes, allowing the DNA or siRNA to reach the cytoplasm and exert its effects . This mechanism is particularly effective for gene transfection and silencing applications .
Comparison with Similar Compounds
2,3-dioleyloxypropyltrimethylammonium chloride (DOTAP): A monovalent cationic lipid used for gene delivery.
1,2-dioleoyl-3-trimethylammonium-propane (DOTMA): Another monovalent cationic lipid used in similar applications.
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTAP): A commonly used cationic lipid for transfection.
Uniqueness of MVL5: MVL5 is unique due to its multivalent nature, which provides a higher charge density compared to monovalent cationic lipids like DOTAP . This higher charge density enhances the efficiency of gene transfection and reduces the toxicity associated with cationic lipids . Additionally, the double-branched headgroup structure of MVL5 contributes to its superior transfection properties .
Properties
Molecular Formula |
C59H116Cl5N7O4 |
|---|---|
Molecular Weight |
1164.9 g/mol |
IUPAC Name |
N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride |
InChI |
InChI=1S/C59H111N7O4.5ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-69-56-41-40-54(53-57(56)70-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58(67)64-46-47-65-59(68)55(63-45-36-42-60)39-35-48-66(49-37-43-61)50-38-44-62;;;;;/h17-20,40-41,53,55,63H,3-16,21-39,42-52,60-62H2,1-2H3,(H,64,67)(H,65,68);5*1H/b19-17-,20-18-;;;;;/t55-;;;;;/m0...../s1 |
InChI Key |
XUWJOLKERZXVGQ-XAGHHNLJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)[C@H](CCCN(CCCN)CCCN)NCCCN)OCCCCCCCC/C=C\CCCCCCCC.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C(CCCN(CCCN)CCCN)NCCCN)OCCCCCCCCC=CCCCCCCCC.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


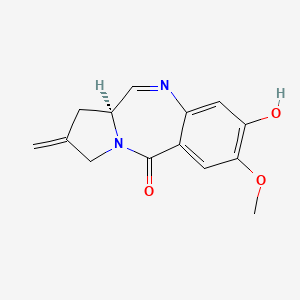
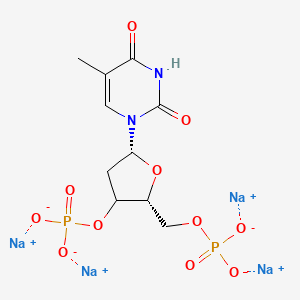
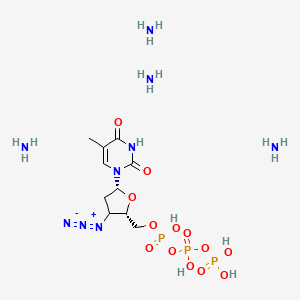
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
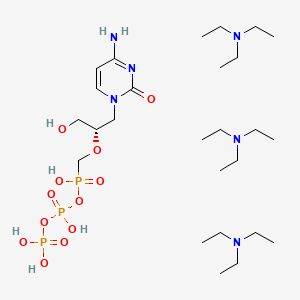
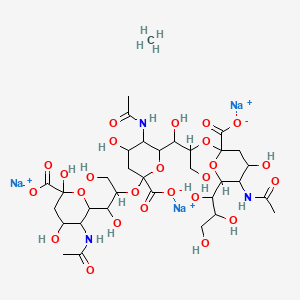
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
